1-(Bromomethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane
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Overview
Description
1-(Bromomethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane is an organic compound featuring a cyclopropane ring substituted with a bromomethyl group and a 3-(methylsulfanyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor.
Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group attached to the cyclopropane ring using reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Attachment of the 3-(Methylsulfanyl)propyl Group: This can be done through a nucleophilic substitution reaction where a suitable leaving group on the cyclopropane ring is replaced by the 3-(methylsulfanyl)propyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the sulfur-containing group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted cyclopropane derivatives can be formed.
Oxidation Products: Sulfoxides or sulfones can be obtained from the oxidation of the methylsulfanyl group.
Reduction Products: Reduced forms of the compound with the bromine atom or sulfur-containing group removed.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of cyclopropane-containing compounds on biological systems.
Medicine: Exploration of its potential as a pharmaceutical intermediate or active compound.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane would depend on its specific application. Generally, the compound could interact with molecular targets through its reactive bromomethyl and methylsulfanyl groups, leading to various biochemical or chemical effects.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)cyclopropane: Lacks the 3-(methylsulfanyl)propyl group.
1-[3-(Methylsulfanyl)propyl]cyclopropane: Lacks the bromomethyl group.
1-(Chloromethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
1-(Bromomethyl)-1-[3-(methylsulfanyl)propyl]cyclopropane is unique due to the presence of both the bromomethyl and 3-(methylsulfanyl)propyl groups on the cyclopropane ring, which can impart distinct reactivity and properties compared to similar compounds.
Properties
Molecular Formula |
C8H15BrS |
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Molecular Weight |
223.18 g/mol |
IUPAC Name |
1-(bromomethyl)-1-(3-methylsulfanylpropyl)cyclopropane |
InChI |
InChI=1S/C8H15BrS/c1-10-6-2-3-8(7-9)4-5-8/h2-7H2,1H3 |
InChI Key |
RFKIXPJVFGKMRO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCC1(CC1)CBr |
Origin of Product |
United States |
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